5-Phenylpyrrolo[2,1-A]isoquinoline
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Overview
Description
5-Phenylpyrrolo[2,1-A]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a pyrrole ring and an isoquinoline moiety, with a phenyl group attached to the pyrrole ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrrolo[2,1-A]isoquinoline typically involves multi-step procedures. One common method includes the construction of the pyrrole ring followed by the formation of the isoquinoline system through intramolecular cyclization. For instance, a three-step protocol can be employed, starting with the synthesis of polysubstituted pyrroles using van Leusen’s method, followed by radical-oxidative cyclization to form the isoquinoline system .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpyrrolo[2,1-A]isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, sodium acetate, and acetic anhydride for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield carbonitriles, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Phenylpyrrolo[2,1-A]isoquinoline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the efflux pumps P-glycoprotein and MRP1, which are responsible for multidrug resistance in cancer cells. This inhibition enhances the cytotoxic effects of the compound against tumor cells by preventing the efflux of chemotherapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpyrrolo[2,1-A]isoquinoline: Shares a similar scaffold but with different substituents, leading to variations in biological activity.
Lamellarin-resembling annelated azaheterocyclic carbaldehydes: These compounds also exhibit cytotoxic activity and can reverse multidrug resistance.
Uniqueness
5-Phenylpyrrolo[2,1-A]isoquinoline stands out due to its specific structural features and the presence of a phenyl group, which imparts unique chemical and biological properties. Its ability to inhibit P-glycoprotein and MRP1-mediated multidrug resistance makes it a particularly valuable compound for the development of new anticancer agents .
Properties
CAS No. |
674819-82-0 |
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Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
5-phenylpyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C18H13N/c1-2-7-14(8-3-1)18-13-15-9-4-5-10-16(15)17-11-6-12-19(17)18/h1-13H |
InChI Key |
HREDBLVULRJUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CN42 |
Origin of Product |
United States |
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